molecular formula C14H10O2S2 B8196753 4,4'-Disulfanediyldibenzaldehyde

4,4'-Disulfanediyldibenzaldehyde

Cat. No.: B8196753
M. Wt: 274.4 g/mol
InChI Key: GSPKFDVCAFADTI-UHFFFAOYSA-N
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Description

4,4'-Disulfanediyldibenzaldehyde (CAS: 100538-31-6) is an organic compound with the molecular formula C₁₄H₁₀O₂S₂ and a molecular weight of 274.36 g/mol . Its structure features two benzaldehyde moieties connected by a disulfide (-S-S-) linkage at the para positions (Figure 1). The aldehyde groups render it reactive in condensation and nucleophilic addition reactions, while the disulfide bond introduces redox sensitivity, enabling dynamic covalent behavior under reducing or oxidizing conditions . This compound is typically synthesized via oxidative coupling of 4-mercaptobenzaldehyde derivatives, as demonstrated in procedures involving iodine-mediated disulfide bond formation .

Properties

IUPAC Name

4-[(4-formylphenyl)disulfanyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O2S2/c15-9-11-1-5-13(6-2-11)17-18-14-7-3-12(10-16)4-8-14/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSPKFDVCAFADTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)SSC2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Disulfanediyldibenzaldehyde typically involves the oxidation of 4,4’-dithiobisbenzoic acid. One common method includes the use of oxidizing agents such as hydrogen peroxide or iodine in the presence of a base like sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired disulfide bond.

Industrial Production Methods: In an industrial setting, the production of 4,4’-Disulfanediyldibenzaldehyde may involve large-scale oxidation processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and concentration of reagents, are carefully monitored to achieve efficient production.

Types of Reactions:

    Oxidation: 4,4’-Disulfanediyldibenzaldehyde can undergo further oxidation to form sulfone derivatives.

    Reduction: The disulfide bond can be reduced to form thiol groups using reducing agents like dithiothreitol or sodium borohydride.

    Substitution: The aldehyde groups can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, iodine.

    Reducing Agents: Dithiothreitol, sodium borohydride.

    Nucleophiles: Amines, alcohols.

Major Products:

    Sulfone Derivatives: Formed through oxidation.

    Thiols: Formed through reduction.

    Aldehyde Derivatives: Formed through nucleophilic substitution.

Scientific Research Applications

4,4’-Disulfanediyldibenzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of disulfide bond formation and reduction in proteins.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific redox properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4,4’-Disulfanediyldibenzaldehyde involves its ability to undergo redox reactions. The disulfide bond can be reduced to thiols, which can then participate in various biochemical processes. This compound can interact with proteins and enzymes, affecting their structure and function through the formation or reduction of disulfide bonds.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The following table summarizes key structural and synthetic differences between 4,4'-Disulfanediyldibenzaldehyde and analogous compounds:

Compound Name Molecular Formula Molecular Weight Functional Groups Key Substituents Synthesis Method
This compound C₁₄H₁₀O₂S₂ 274.36 Aldehyde, Disulfide None Oxidation of 4-mercaptobenzaldehyde
4,4'-Sulfonyldiphenol C₁₂H₁₀O₄S 250.27 Phenol, Sulfonyl (-SO₂-) None Sulfonation of diphenyl ether
4,4’-Dinitro-2,3’-disulfanediyldibenzaldehyde C₁₄H₈N₂O₆S₂ 364.35 Aldehyde, Disulfide, Nitro (-NO₂) Nitro at 4,4’ and 2,3’ positions Nitration of parent compound
6,6’-Dibromo-3,3’-oxydibenzoic acid C₁₄H₈Br₂O₅ 416.02 Carboxylic acid, Ether (-O-) Bromo (-Br) at 6,6’ positions Bromination and ether formation

Key Observations:

Disulfide vs. Sulfonyl/Ether Linkages : The disulfide bond in this compound is redox-active, unlike the stable sulfonyl or ether groups in analogs. This property enables reversible bond cleavage, relevant in drug delivery and polymer chemistry .

Substituent Effects :

  • Nitro groups in 4,4’-Dinitro-2,3’-disulfanediyldibenzaldehyde increase electron-withdrawing effects, enhancing electrophilicity at the aldehyde group compared to the parent compound .
  • Bromo substituents in 6,6’-Dibromo-3,3’-oxydibenzoic acid introduce steric hindrance and alter solubility .

Functional Group Reactivity: Aldehydes (as in this compound) are more reactive toward nucleophiles than phenol or carboxylic acid groups in analogs .

Functional Group and Substituent Effects

Disulfide Bond :

  • Prone to reduction (e.g., by thiols) to form thiol intermediates, enabling applications in stimuli-responsive materials .
  • Less thermally stable than sulfonyl or ether linkages.

Electron-Withdrawing Groups :

  • Nitro groups in 4,4’-Dinitro-2,3’-disulfanediyldibenzaldehyde lower the LUMO energy, facilitating reactions with nucleophiles like hydrazines .

Steric Effects :

  • Bromo substituents in 6,6’-Dibromo-3,3’-oxydibenzoic acid reduce solubility in polar solvents but enhance halogen bonding interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4'-Disulfanediyldibenzaldehyde
Reactant of Route 2
4,4'-Disulfanediyldibenzaldehyde

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